REACTION_CXSMILES
|
C[S:2][C:3](=S)[NH:4][N:5]=[CH:6][C:7]1[N:8]=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:10][CH:11]=1.C1(OC2C=CC=CC=2)C=CC=CC=1>>[C:12]1([C:9]2[N:8]3[C:3](=[S:2])[NH:4][N:5]=[CH:6][C:7]3=[CH:11][N:10]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
3-(2-phenyl-4-imidazolylmethylene)dithiocarbazic acid methyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC(NN=CC=1N=C(NC1)C1=CC=CC=C1)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 7.05 gm
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=NC=C2N1C(NN=C2)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |